5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione; hydrochloride, also known as RS-100329, is a compound primarily recognized for its role as a selective antagonist of the alpha-1 adrenergic receptor, particularly the alpha-1A subtype. This compound is significant in research related to benign prostatic hyperplasia and lower urinary tract symptoms due to its ability to inhibit contractions mediated by these receptors in the lower urinary tract tissues .
The compound is classified under the category of pharmaceutical agents due to its medicinal properties. It has been studied extensively for its therapeutic potential in treating conditions associated with the urinary system . The chemical structure indicates that it is a pyrimidine derivative, which is a common scaffold in many pharmacologically active compounds.
The synthesis of 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione involves several key steps:
The molecular formula of 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione; hydrochloride is , with a molecular weight of approximately 426.4 g/mol. The InChI key for this compound is RCOBWVAGWYRNHZ-UHFFFAOYSA-N, which provides a unique identifier for database searches .
The structure features:
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione primarily participates in substitution reactions due to its reactive functional groups.
Types of Reactions:
These reactions can yield various derivatives with modified functional groups that may enhance or alter pharmacological activities .
The mechanism of action of 5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione involves selective antagonism of alpha-1 adrenergic receptors. By binding to these receptors, it inhibits their activation by endogenous catecholamines (such as norepinephrine), leading to relaxation of smooth muscle in the lower urinary tract.
This action helps alleviate symptoms associated with benign prostatic hyperplasia by reducing urinary obstruction and improving bladder function .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: